molecular formula C13H16N2O2 B025679 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin CAS No. 108149-68-4

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

Cat. No.: B025679
CAS No.: 108149-68-4
M. Wt: 232.28 g/mol
InChI Key: LYRNYBCBYWDTIF-SNVBAGLBSA-N
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Description

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes both dihydroxy and imidazolinyl groups

Preparation Methods

The synthesis of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 5 and 6 positions of the naphthalene ring.

    Imidazoline Formation: The imidazoline ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazoline ring.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin involves its interaction with specific molecular targets. The hydroxyl groups and the imidazoline ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin can be compared with other similar compounds, such as:

    5,6-Dihydroxy-1-(2-imidazolinyl)naphthalene: Similar structure but with a different ring system.

    5,6-Dihydroxy-1-(2-imidazolinyl)benzene: Lacks the tetrahydro component, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

108149-68-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(5R)-5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)/t10-/m1/s1

InChI Key

LYRNYBCBYWDTIF-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

108149-68-4

Synonyms

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer
2-DTMI

Origin of Product

United States

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